molecular formula C16H10N2O B5629256 2-amino-7H-naphtho[1,2,3-de]quinolin-7-one

2-amino-7H-naphtho[1,2,3-de]quinolin-7-one

Cat. No.: B5629256
M. Wt: 246.26 g/mol
InChI Key: WNLDRDJKCNVTFW-UHFFFAOYSA-N
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Description

2-amino-7H-naphtho[1,2,3-de]quinolin-7-one is a heterocyclic compound with a unique structure that includes both naphthalene and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7H-naphtho[1,2,3-de]quinolin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate naphthalene derivatives with quinoline intermediates under specific conditions. For instance, the reaction of 4-hydroxyquinolin-2(1H)-ones with acenaphthoquinone in the presence of a base like triethylamine in ethanol can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a feasible approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-amino-7H-naphtho[1,2,3-de]quinolin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield different amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can have different pharmacological properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Evaluated for its antipsychotic and antidepressant activities. It has shown efficacy in reducing depressive-like behaviors in experimental models of schizophrenia.

Mechanism of Action

The mechanism of action of 2-amino-7H-naphtho[1,2,3-de]quinolin-7-one involves its interaction with specific molecular targets in the body. For instance, its antipsychotic effects are believed to be mediated through modulation of neurotransmitter systems in the brain, particularly by affecting dopamine and serotonin receptors . The compound’s structure allows it to interact with these receptors, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-7H-naphtho[1,2,3-de]quinolin-7-one
  • 2-(methylamino)-7H-naphtho[1,2,3-de]quinolin-7-one
  • 4-hydroxyquinolin-2(1H)-ones

Uniqueness

2-amino-7H-naphtho[1,2,3-de]quinolin-7-one is unique due to its specific amino substitution, which imparts distinct pharmacological properties compared to its analogs. Its ability to modulate neurotransmitter systems with potentially lower side effects makes it a promising candidate for further drug development .

Properties

IUPAC Name

15-amino-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c17-14-8-12-9-4-1-2-5-10(9)16(19)11-6-3-7-13(18-14)15(11)12/h1-8H,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLDRDJKCNVTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NC4=CC=CC(=C43)C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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